molecular formula C13H5Cl2F5O B14424437 1-((2,5-Dichlorophenoxy)methyl)-2,3,4,5,6-pentafluorobenzene CAS No. 87001-97-6

1-((2,5-Dichlorophenoxy)methyl)-2,3,4,5,6-pentafluorobenzene

Katalognummer: B14424437
CAS-Nummer: 87001-97-6
Molekulargewicht: 343.07 g/mol
InChI-Schlüssel: FQQWSBYDYNPRKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((2,5-Dichlorophenoxy)methyl)-2,3,4,5,6-pentafluorobenzene is an organic compound that belongs to the class of benzene derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,5-Dichlorophenoxy)methyl)-2,3,4,5,6-pentafluorobenzene typically involves the reaction of 2,5-dichlorophenol with a suitable fluorinated benzene derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 1-((2,5-Dichlorophenoxy)methyl)-2,3,4,5,6-pentafluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can yield brominated derivatives, while oxidation can produce carboxylic acids or ketones.

Wissenschaftliche Forschungsanwendungen

1-((2,5-Dichlorophenoxy)methyl)-2,3,4,5,6-pentafluorobenzene has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-((2,5-Dichlorophenoxy)methyl)-2,3,4,5,6-pentafluorobenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

  • 1-(2,5-Dichlorophenoxy)-2-methyl-2-propanol
  • 1-(2,5-Dichlorophenoxy)-3-chlorobenzene
  • 1-(2,5-Dichlorophenoxy)-4-fluorobenzene

Uniqueness: 1-((2,5-Dichlorophenoxy)methyl)-2,3,4,5,6-pentafluorobenzene is unique due to the presence of both dichlorophenoxy and pentafluorobenzene groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

87001-97-6

Molekularformel

C13H5Cl2F5O

Molekulargewicht

343.07 g/mol

IUPAC-Name

1-[(2,5-dichlorophenoxy)methyl]-2,3,4,5,6-pentafluorobenzene

InChI

InChI=1S/C13H5Cl2F5O/c14-5-1-2-7(15)8(3-5)21-4-6-9(16)11(18)13(20)12(19)10(6)17/h1-3H,4H2

InChI-Schlüssel

FQQWSBYDYNPRKT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Cl)OCC2=C(C(=C(C(=C2F)F)F)F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.